molecular formula C6H10O5S2 B14263305 1,2-Di(ethenesulfonyl)ethan-1-ol CAS No. 172650-62-3

1,2-Di(ethenesulfonyl)ethan-1-ol

Cat. No.: B14263305
CAS No.: 172650-62-3
M. Wt: 226.3 g/mol
InChI Key: CDNUFEUXNSUMFF-UHFFFAOYSA-N
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Description

1,2-Di(ethenesulfonyl)ethan-1-ol is a chemical compound characterized by the presence of two ethenesulfonyl groups attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di(ethenesulfonyl)ethan-1-ol typically involves the reaction of ethan-1-ol with ethenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(ethenesulfonyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ethenesulfonyl groups to ethylsulfonyl groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce ethylsulfonyl derivatives.

Scientific Research Applications

1,2-Di(ethenesulfonyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Di(ethenesulfonyl)ethan-1-ol involves its interaction with specific molecular targets. The ethenesulfonyl groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(ethenesulfonyl)ethan-1-ol: A related compound with a single ethenesulfonyl group.

    Ethane-1,2-diol (ethylene glycol): A diol with two hydroxyl groups but without the ethenesulfonyl groups.

Uniqueness

1,2-Di(ethenesulfonyl)ethan-1-ol is unique due to the presence of two ethenesulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

172650-62-3

Molecular Formula

C6H10O5S2

Molecular Weight

226.3 g/mol

IUPAC Name

1,2-bis(ethenylsulfonyl)ethanol

InChI

InChI=1S/C6H10O5S2/c1-3-12(8,9)5-6(7)13(10,11)4-2/h3-4,6-7H,1-2,5H2

InChI Key

CDNUFEUXNSUMFF-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CC(O)S(=O)(=O)C=C

Origin of Product

United States

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